5-Bromo-2-(2-fluoropropan-2-yl)pyrimidine

Lipophilicity Drug Design Physicochemical Property

5-Bromo-2-(2-fluoropropan-2-yl)pyrimidine (CAS 1795452-07-1) is a heterocyclic synthetic intermediate characterized by a pyrimidine core substituted with a bromine atom at the 5-position and a 2-fluoropropan-2-yl group at the 2-position. This compound serves as a versatile building block in medicinal chemistry, primarily owing to its dual functionalization: the bromine atom enables efficient transition metal-catalyzed cross-coupling reactions, while the fluorinated alkyl group introduces metabolic stability and modulates lipophilicity.

Molecular Formula C7H8BrFN2
Molecular Weight 219.05 g/mol
Cat. No. B13451015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(2-fluoropropan-2-yl)pyrimidine
Molecular FormulaC7H8BrFN2
Molecular Weight219.05 g/mol
Structural Identifiers
SMILESCC(C)(C1=NC=C(C=N1)Br)F
InChIInChI=1S/C7H8BrFN2/c1-7(2,9)6-10-3-5(8)4-11-6/h3-4H,1-2H3
InChIKeySVJVGJNPKWZAMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-(2-fluoropropan-2-yl)pyrimidine: A Strategic Building Block for Targeted Synthesis and Drug Discovery


5-Bromo-2-(2-fluoropropan-2-yl)pyrimidine (CAS 1795452-07-1) is a heterocyclic synthetic intermediate characterized by a pyrimidine core substituted with a bromine atom at the 5-position and a 2-fluoropropan-2-yl group at the 2-position. This compound serves as a versatile building block in medicinal chemistry, primarily owing to its dual functionalization: the bromine atom enables efficient transition metal-catalyzed cross-coupling reactions, while the fluorinated alkyl group introduces metabolic stability and modulates lipophilicity [1]. Its structural features make it a privileged scaffold for constructing kinase inhibitors and other bioactive molecules through late-stage diversification strategies [1].

Why 5-Bromo-2-(2-fluoropropan-2-yl)pyrimidine Cannot Be Replaced by Common Analogs


The precise combination of a 5-position bromine atom and a 2-position fluorinated isopropyl group on the pyrimidine ring creates a unique reactivity and physicochemical profile that is not replicated by structurally similar analogs. Substituting the 2-(2-fluoropropan-2-yl) group for a non-fluorinated isopropyl group or a trifluoromethyl group significantly alters the compound's lipophilicity (calculated as XLogP3-AA) and its count of hydrogen bond acceptors, which can critically impact downstream biological properties [1][2]. Furthermore, changing the position of the bromine from the 5- to the 4-position, as in 5-bromo-4-(2-fluoropropan-2-yl)pyrimidine, leads to a different regioisomer with distinct reactivity, directly affecting the structural outcome of key reactions like Suzuki-Miyaura cross-coupling . Using a generic, non-fluorinated version overlooks these critical features, potentially leading to a loss of potency or bioavailability in the final compound [2].

Product Differentiation of 5-Bromo-2-(2-fluoropropan-2-yl)pyrimidine: Head-to-Head Quantitative Evidence


Physicochemical Signature: Balanced Lipophilicity and Hydrogen Bonding vs. Non-Fluorinated Analog

The replacement of a non-fluorinated isopropyl group with a 2-fluoropropan-2-yl group achieves a specific and often desirable modulation of key drug-like properties. Compared to its non-fluorinated analog, 5-bromo-2-isopropylpyrimidine, the target compound demonstrates a deliberate reduction in lipophilicity (Computed XLogP3-AA from 2.1 to 1.7) and an increase in hydrogen bonding capacity (from 2 to 3 hydrogen bond acceptors). This dual effect is critical for improving aqueous solubility and modulating target binding without introducing a highly polar or large functional group [1][2]. The tert-butyl analog, 5-bromo-2-tert-butylpyrimidine, is even more lipophilic (XLogP3-AA of 2.6), while 5-bromo-2-fluoropyrimidine is less lipophilic (XLogP3-AA of 1.3), highlighting the unique position of the 2-fluoropropan-2-yl group in this chemical space [3][4].

Lipophilicity Drug Design Physicochemical Property

Class-Level Cytostatic Activity: Superiority of 5-Bromopyrimidine Scaffolds

A foundational study on C-6 fluorinated acyclic side chain pyrimidine derivatives established the superior inhibitory profile of the 5-bromopyrimidine motif. In this study, compounds 4–22 were evaluated for antiviral and cytostatic activities. The authors explicitly concluded that of all compounds evaluated, the 5-bromopyrimidine derivatives 5 and 6 showed the highest inhibitory activities [1]. This class-level evidence supports the selection of the 5-bromo substitution pattern over other halogenated variants as a starting point for hit-to-lead campaigns.

Anticancer Structure-Activity Relationship Cytostatic Activity

Regioisomeric Specificity: Differential Reactivity vs. C4-Fluoroalkyl Analog

The position of the bromine atom on the pyrimidine ring is a critical determinant of reactivity in palladium-catalyzed cross-coupling reactions. 5-Bromo-2-(2-fluoropropan-2-yl)pyrimidine exists as a specific regioisomer. Its counterpart, 5-bromo-4-(2-fluoropropan-2-yl)pyrimidine (CAS 1823944-93-9), places the bromine at a different position on the pyrimidine ring, making it a distinct chemical entity . This regioisomerism dictates the point of diversification in synthetic sequences; using the 2-fluoropropan-2-yl regioisomer ensures that the fluoroalkyl group is installed in the correct position relative to the cross-coupling handle, which is essential for constructing target compounds with precise geometries, such as kinase inhibitors with defined binding modes.

Cross-Coupling Regioselectivity Synthetic Efficiency

Synthetic Utility for Targeted Library Synthesis: A Key Intermediate for Kinase Inhibitors

The primary value of 5-Bromo-2-(2-fluoropropan-2-yl)pyrimidine for advanced research groups lies in its role as a high-demand intermediate for generating focused libraries of kinase inhibitors. The 5-bromo substituent serves as a synthetic handle for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl 'warheads' [1]. Concurrently, the 2-fluoropropan-2-yl group is not a mere bystander; its unique steric bulk and electronic effects, derived from the fluorine atom, are known to occupy specific hydrophobic pockets in enzymes like kinases, contributing to both potency and selectivity [1]. This dual purpose—a reactive site and a pharmacophore—in a single compact molecule drives its procurement by groups synthesizing compounds targeting the ATP-binding pocket of understudied kinases.

Medicinal Chemistry Kinase Inhibitors Cross-Coupling

Best Application Scenarios for Procuring 5-Bromo-2-(2-fluoropropan-2-yl)pyrimidine


Kinase Inhibitor Drug Discovery Programs

For research groups engaged in developing new kinase inhibitors, particularly those targeting understudied kinases, this compound provides a direct entry into a specific chemical space. The bromine atom at the 5-position allows for the attachment of diverse 'warheads' to target the ATP-binding pocket, while the fluorinated side chain at the 2-position can be used to probe a specific hydrophobic pocket, directly building on evidence that 5-bromopyrimidine derivatives show high cytostatic activities [1].

Building Block for Physicochemical Property Tuning

When a lead compound series requires a slight reduction in lipophilicity or an increase in metabolic stability without introducing a highly polar group, 5-bromo-2-(2-fluoropropan-2-yl)pyrimidine offers a precise solution. Its computed XLogP3-AA of 1.7 and three hydrogen bond acceptors make it a superior choice over the non-fluorinated analog, which is more lipophilic (XLogP3-AA of 2.1) and lacks the extra hydrogen bond acceptor [1]. This is critical for hit-to-lead optimization where small changes can have a large impact on pharmacokinetics.

Regioselective Synthesis of Complex Heterocycles

This specific regioisomer is essential for any synthetic route where the pyrimidine core must be linked to a larger molecular scaffold via the 5-position, while the 2-position must carry a fluorinated isopropyl group. Failing to procure this specific regioisomer rather than its 4-substituted counterpart (CAS 1823944-93-9) would result in the creation of a different spatial architecture, rendering the final product inactive against its intended target .

Focused Library Synthesis for Structure-Activity Relationship (SAR) Studies

For teams synthesizing focused libraries of potential anticancer or antiviral agents, this compound serves as a central scaffold. The well-established reactivity of 5-bromopyrimidines in Suzuki-Miyaura coupling allows for a wide variety of aryl/heteroaryl groups to be introduced in parallel, enabling rapid SAR exploration. The superior class-level activity of 5-bromopyrimidine derivatives, as evidenced by their highest inhibitory activities in comparative studies, suggests this core is a privileged starting point for such libraries [2].

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